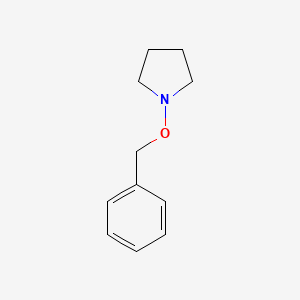

1-(Benzyloxy)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

46235-83-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-phenylmethoxypyrrolidine |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

KJXBOETWBRQJFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyloxy Pyrrolidine and Its Derivatives

Strategies for the Construction of Pyrrolidine (B122466) Rings with Benzyloxy Substituents

The synthesis of pyrrolidines bearing a benzyloxy substituent on the nitrogen atom has been approached through various innovative strategies. These methods aim to control the stereochemistry of the newly formed chiral centers and to assemble the pyrrolidine core in an efficient and atom-economical manner.

Stereoselective and Asymmetric Synthesis Approaches

The demand for enantiomerically pure pyrrolidine derivatives has spurred the development of numerous stereoselective and asymmetric synthetic methods. These approaches are crucial for accessing specific stereoisomers with desired biological activities or catalytic properties.

Chiral auxiliaries have been instrumental in diastereoselective syntheses of substituted pyrrolidines. These chiral molecules are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the use of chiral N-tert-butanesulfinyl auxiliaries has proven effective in the synthesis of chiral amines with multiple stereogenic centers. osi.lv While direct examples for 1-(benzyloxy)pyrrolidine are not extensively documented in this specific context, the principles of using chiral auxiliaries, such as those derived from (S)-proline, can be applied to control the stereochemistry during the formation of the pyrrolidine ring. researchgate.net

Catalytic asymmetric transformations offer a more atom-economical approach to enantiomerically enriched pyrrolidines. These reactions employ a chiral catalyst to generate a chiral product from a prochiral substrate. For example, enantioselective copper-catalyzed intramolecular hydroamination reactions have been developed for the synthesis of α-arylpyrrolidines with excellent stereoselectivity. mdpi.com This methodology could potentially be adapted for the synthesis of this compound derivatives by employing a suitable aminoalkene precursor.

A notable example of a catalytic asymmetric synthesis involves a Ni/photoredox dual catalytic system for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides. This method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity using bi-oxazoline (BiOX) ligands. nih.gov

| Catalyst/Ligand | Solvent | Yield (%) | ee (%) |

| L1 | 2-MeTHF | 80 | 97 |

| L2 | 2-MeTHF | 81 | 97 |

| Table 1: Enantioselective synthesis of N-benzylic heterocycles using Ni/photoredox dual catalysis. nih.gov |

Enzymatic reactions offer a powerful tool for the synthesis of chiral compounds due to their high enantio- and regioselectivity under mild reaction conditions. Enzymatic desymmetrization of prochiral or meso compounds is a particularly efficient strategy for obtaining enantiomerically pure products. researchgate.netsemanticscholar.org Lipases are commonly employed enzymes for the desymmetrization of meso-diols and diamines through enantioselective acylation or hydrolysis.

While specific examples detailing the enzymatic desymmetrization of meso-N-benzyloxypyrrolidines are not prevalent, the general principle has been demonstrated for other N-substituted pyrrolidines. For instance, the enzymatic desymmetrization of various meso-N-Boc-2,5-cis-disubstituted pyrrolidines and pyrrolines via ester hydrolysis or transesterification has been shown to provide the corresponding monoesters in high enantiomeric excess. nih.gov This approach could be extended to meso-1-(benzyloxy)pyrrolidine derivatives bearing suitable functional groups for enzymatic recognition.

Palladium-catalyzed carboamination reactions have also been utilized in the desymmetrization of meso-2,5-diallylpyrrolidinyl ureas, leading to the stereocontrolled synthesis of bicyclic ureas with good diastereoselectivity and high enantioselectivity. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and convergent method for the construction of the pyrrolidine ring. nih.gov Asymmetric variants of this reaction, utilizing chiral catalysts or auxiliaries, allow for the enantioselective synthesis of highly substituted pyrrolidines. mdpi.comthieme-connect.debeilstein-journals.org

Bis-titanium chiral Lewis acids have been successfully applied as catalysts in the asymmetric 1,3-dipolar cycloaddition of N-benzyl and N-diphenylmethyl nitrones with α,β-unsaturated aldehydes. nih.gov The use of the bulky diphenylmethyl group on the nitrone was found to enhance both the reactivity and the enantioselectivity of the reaction.

| Dipolarophile | Yield (%) | dr (endo:exo) | ee (%) (endo) |

| Acrolein | 92 | >99:1 | 98 |

| Crotonaldehyde | 94 | >99:1 | 99 |

| Methacrolein | 87 | >99:1 | 96 |

| Table 2: Asymmetric 1,3-dipolar cycloaddition of N-diphenylmethyl nitrone catalyzed by a bis-titanium chiral Lewis acid. nih.gov |

In another approach, the 1,3-dipolar cycloaddition of azomethine ylides generated from α-imino esters with (Z)-α-amidonitroalkenes, catalyzed by a chiral N,O-ligand/copper(I) complex, provides access to chiral cis-3,4-diaminopyrrolidines with high enantioselectivity. mdpi.com

Ring contraction strategies offer a unique approach to the synthesis of pyrrolidines from larger ring systems. These reactions often proceed with high stereospecificity, allowing for the transfer of chirality from the starting material to the product.

A notable example is the synthesis of enantioenriched 2,2-disubstituted pyrrolidines through a sequential asymmetric allylic alkylation and a thermal "Spino" ring contraction. nih.gov This methodology commences with the synthesis of 1-(benzyloxy)piperidine-2,6-dione from O-benzylhydroxylamine and glutaric anhydride. nih.gov Subsequent asymmetric allylic alkylation sets the stereogenic quaternary center, followed by a series of functional group manipulations to afford a chiral hydroxamic acid. This intermediate then undergoes a stereospecific thermal ring contraction to yield the carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov

| Substrate | Ring Contraction Yield (%) |

| 11a | 75 |

| 11b | 72 |

| 11c | 68 |

| Table 3: Yields for the stereospecific ring contraction of chiral hydroxamic acids to form 2,2-disubstituted pyrrolidines. nih.gov |

Furthermore, acid-catalyzed ring contraction of N-tosylpiperidines has been observed, leading to the formation of pyrrolidines. cardiff.ac.uk This transformation is believed to proceed through a piperidine intermediate that undergoes rearrangement to the thermodynamically more stable pyrrolidine ring system. cardiff.ac.uk

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netbeilstein-journals.org These reactions are highly atom- and step-economical, making them attractive for the efficient synthesis of diverse libraries of compounds.

The 1,3-dipolar cycloaddition of azomethine ylides, as mentioned previously, can be performed as a multicomponent reaction. For instance, the reaction of an aldehyde, an amino acid, and a dipolarophile can directly lead to the formation of a substituted pyrrolidine. beilstein-journals.org

A diastereoselective synthesis of substituted pyrrolidines has been developed through an asymmetric multicomponent reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. nih.gov This one-pot operation allows for the construction of up to three stereogenic centers with high diastereoselectivity. nih.gov While not explicitly demonstrated for this compound, the versatility of MCRs suggests that with appropriate starting materials, this strategy could be adapted for its synthesis.

| Nucleophile | Yield (%) | Diastereomeric Ratio |

| Allyltrimethylsilane | 85 | 98:2 |

| Allyltributylstannane | 82 | 99:1 |

| Triethylsilane | 75 | 90:10 |

| Table 4: Diastereoselective multicomponent synthesis of substituted pyrrolidines. nih.gov |

Reductive Cyclization and Amination Processes for Pyrrolidine Formation

Reductive cyclization and amination processes represent powerful and convergent strategies for the synthesis of the pyrrolidine ring system. These methods often involve the formation of a key carbon-nitrogen bond followed by or concurrent with a reduction step to yield the saturated heterocyclic core.

One notable approach is the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. nih.govacs.org This method allows for a [3+2] dipolar cycloaddition with various alkenes to construct highly substituted pyrrolidines. nih.gov The reaction proceeds under mild conditions and demonstrates high regio- and diastereoselectivity. nih.govacs.org For instance, the use of Vaska's complex [IrCl(CO)(PPh3)2] and a silane reductant can effectively generate azomethine ylides that readily participate in cycloaddition reactions. nih.gov The steric demand of the substituent on the amide nitrogen can influence the diastereocontrol of the reaction. nih.govunife.it

Reductive amination of dicarbonyl compounds is another efficient route to N-substituted pyrrolidines. nih.gov For example, the reaction of diketones with anilines in the presence of an iridium catalyst and a hydrogen source can afford N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This process involves the sequential formation of iminium intermediates followed by reduction. pearson.com The choice of catalyst and reaction conditions can be crucial for achieving high selectivity. rsc.org

Furthermore, reductive hydroamination cascades of enynyl amines, mediated by Lewis acids, provide a metal-free pathway to stereoselectively synthesize pyrrolidines. organic-chemistry.org Additionally, the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran using sodium borohydride in an acidic medium offers a rapid and high-yielding synthesis of N-substituted pyrrolidines. thieme-connect.com This method is compatible with a wide range of functional groups. thieme-connect.com

| Method | Key Reagents | Advantages | Reference |

| Iridium-Catalyzed Reductive [3+2] Cycloaddition | Vaska's complex, Silane | Mild conditions, High selectivity | nih.gov |

| Reductive Amination of Diketones | Iridium catalyst, Hydrogen source | Good yields, Stereoselective | nih.gov |

| Lewis Acid-Mediated Reductive Hydroamination | Lewis acid | Metal-free, Stereoselective | organic-chemistry.org |

| Reductive Condensation | 2,5-dimethoxytetrahydrofuran, NaBH4 | Fast, High-yielding | thieme-connect.com |

N-Alkylation and Selective Functionalization of Pyrrolidine Rings

The N-alkylation of the pyrrolidine ring is a fundamental transformation for introducing diversity and modulating the properties of the resulting derivatives. Traditional methods often involve the reaction of pyrrolidine with alkyl halides in the presence of a base. researchgate.net The choice of base and solvent can significantly impact the reaction efficiency, with combinations like potassium carbonate in DMF or sodium hydride in THF being commonly employed. researchgate.net For less reactive alkylating agents, in situ Finkelstein conditions (using sodium iodide) can enhance the reaction rate. researchgate.net

Selective functionalization of the pyrrolidine ring at positions other than the nitrogen atom presents a greater synthetic challenge. acs.org Recent advancements have focused on the direct functionalization of C-H bonds. rsc.org One strategy involves the in situ formation of an iminium ion from the N-alkyl pyrrolidine, which can then be intercepted by a nucleophile. acs.org This approach allows for the introduction of various substituents at the α-position to the nitrogen. acs.org

Ring expansion and contraction methodologies also provide access to functionalized pyrrolidines. For instance, an iodide-mediated tandem Mannich/cyclization of methylenecyclopropyl amides can yield trans-2,3-disubstituted pyrrolidines with high selectivity. nih.gov Conversely, the ring contraction of piperidine derivatives can lead to the formation of pyrrolidin-2-ones and 3-iodopyrroles, depending on the reaction conditions. rsc.orgrsc.org These cascade reactions offer a pathway to highly functionalized pyrrolidine scaffolds from readily available starting materials. rsc.org

| Functionalization | Methodology | Key Features | Reference |

| N-Alkylation | Reaction with alkyl halides | Base and solvent dependent | researchgate.net |

| α-C-H Functionalization | In situ iminium ion formation | Direct introduction of substituents | acs.org |

| Ring Expansion | Iodide-mediated tandem reaction | Access to trans-2,3-disubstituted pyrrolidines | nih.gov |

| Ring Contraction | Cascade reaction of piperidines | Selective formation of pyrrolidin-2-ones | rsc.org |

Protecting Group Chemistry of Benzyloxy and Benzyloxycarbonyl Moieties

The benzyloxy (Bn) and benzyloxycarbonyl (Cbz or Z) groups are indispensable tools in the synthesis of complex molecules containing amine functionalities, such as this compound and its derivatives. Their strategic application and selective removal are critical for the successful execution of multi-step synthetic sequences.

Strategic Application of the Benzyloxycarbonyl (Cbz) Group as a Nitrogen Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and mildly acidic environments. total-synthesis.comresearchgate.net It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.com The Cbz group effectively suppresses the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other sites of the molecule. youtube.com

The Cbz group is orthogonal to many other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, which is a significant advantage in complex syntheses, particularly in peptide chemistry where it was first introduced. total-synthesis.com This orthogonality allows for the selective deprotection of one type of protecting group while others remain intact.

Selective Deprotection Methodologies (e.g., Catalytic Hydrogenation, Acid-Mediated Cleavage)

The removal of the Cbz group can be achieved under various conditions, providing flexibility in synthetic planning.

Catalytic Hydrogenation: The most common method for Cbz deprotection is catalytic hydrogenation. total-synthesis.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. taylorfrancis.comthieme-connect.com The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. taylorfrancis.com Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, offers an alternative to using hydrogen gas. researchgate.net

Acid-Mediated Cleavage: While stable to mild acids, the Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid or neat HF. total-synthesis.combachem.com More recent developments have introduced milder acid-mediated deprotection methods. For example, a combination of aluminum chloride (AlCl3) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively deprotect N-Cbz groups, even in the presence of other acid-labile groups. bohrium.comthieme-connect.com Another mild method involves the use of a stoichiometric amount of methanesulfonic acid in HFIP. digitellinc.com These acid-mediated methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. digitellinc.comtdcommons.org

| Deprotection Method | Reagents | Key Advantages | Reference |

| Catalytic Hydrogenation | Pd/C, H2 (or H2 donor) | Mild, High-yielding | total-synthesis.comtaylorfrancis.com |

| Strong Acid Cleavage | HBr/AcOH, HF | Effective for robust substrates | bachem.com |

| Mild Acid Cleavage (AlCl3/HFIP) | AlCl3, HFIP | Selective, Tolerates other functional groups | bohrium.comthieme-connect.com |

| Mild Acid Cleavage (MsOH/HFIP) | MsOH, HFIP | Operationally simple, Avoids hydrogenation | digitellinc.com |

Optimization of Reaction Conditions and Novel Catalytic Systems

The continuous effort to improve the efficiency, selectivity, and environmental footprint of chemical syntheses has led to the development of optimized reaction conditions and novel catalytic systems for the preparation of pyrrolidine derivatives.

Application of Phase-Transfer Catalysis (PTC) in Pyrrolidine Derivative Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases. In the context of pyrrolidine synthesis, PTC can be particularly advantageous for reactions involving anionic intermediates.

The use of macrocyclic hybrid phase-transfer catalysts has been shown to be effective in the reaction of glycine ketimine esters with α,β-unsaturated ketones to produce pyrrolidine derivatives. researchgate.net Asymmetric phase-transfer catalysis, employing chiral catalysts, has also been successfully applied to the enantioselective synthesis of functionalized pyrrolidines. researchgate.net Chiral quaternary ammonium salts derived from Cinchona alkaloids are a prominent class of catalysts used in these transformations. researchgate.net

The application of PTC can lead to increased reaction rates, milder reaction conditions, and improved yields and selectivities. Furthermore, it often allows for the use of less expensive and more environmentally benign solvents, such as water. The design of the phase-transfer catalyst is crucial for achieving high efficiency and stereocontrol in these reactions. researchgate.net

Utilization of Microwave Irradiation in Chemical Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolidine derivatives. nih.gov The application of microwave irradiation can significantly improve the efficiency of reaction steps such as N-alkylation and cycloaddition reactions, which are pivotal in the formation of the pyrrolidine ring and the introduction of the benzyloxy group. ijpsjournal.com

While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively documented, the principles of microwave heating can be applied to established synthetic routes. For instance, the N-alkylation of a suitable pyrrolidine precursor with a benzyl halide could be significantly expedited under microwave irradiation. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates and potentially minimizing the formation of side products. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrolidine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | mdpi.com |

| Yield | Moderate to Good | Good to Excellent | ijpsjournal.com |

| Energy Consumption | High | Low | rasayanjournal.co.in |

| Side Products | Often observed | Minimized | mdpi.com |

Impact of Ultrasonic Irradiation on Reaction Efficiency

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.govsciforum.net This technique has been successfully employed in the synthesis of a variety of heterocyclic compounds, demonstrating advantages such as shorter reaction times, improved yields, and milder reaction conditions. sciforum.net

In the context of this compound synthesis, ultrasound can be applied to various reaction steps. For example, the Staudinger reaction, a [2+2] ketene-imine cycloaddition, which can be a key step in forming the pyrrolidine ring, has been shown to be significantly accelerated by ultrasonic irradiation, reducing reaction times from hours to a few hours. nih.gov The intense mixing and mass transfer induced by cavitation can also enhance the efficiency of heterogeneous reactions, potentially benefiting steps that involve solid-supported catalysts or reagents.

Table 2: Effect of Ultrasonic Irradiation on the Synthesis of Azetidinone Derivatives (a related heterocyclic system)

| Synthesis Method | Reaction Time | Yield | Reference |

| Stirring at Room Temperature | 20-28 hours | Moderate | nih.gov |

| Refluxing | 8-10 hours | Moderate | nih.gov |

| Ultrasonication | 2 hours | Good | nih.gov |

Solvent and Catalyst Optimization for Enhanced Yields and Selectivity

The choice of solvent and catalyst is paramount in directing the outcome of a chemical reaction, influencing not only the yield but also the chemo- and stereoselectivity. In the synthesis of this compound, which involves the formation of a crucial N-O bond, careful optimization of these parameters is essential.

For the O-benzylation of an N-hydroxypyrrolidine precursor, a variety of solvents and catalysts can be considered. The selection of a suitable solvent depends on the solubility of the reactants and the nature of the reaction mechanism. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are often employed in N-alkylation reactions.

Catalyst selection is critical for achieving high chemoselectivity, particularly in preventing undesired N-benzylation in precursors containing both N-H and O-H functionalities. Palladium-based catalysts, such as XantPhosPdCl2, have shown high efficacy in promoting O-alkylation over N-alkylation in related systems. nih.gov The optimization of the catalyst system, including the choice of ligand and additives, can significantly enhance the yield of the desired O-benzylated product while minimizing the formation of byproducts.

Table 3: Optimization of Catalytic O-Benzylation of Ambident 2-Quinolinone Nucleophiles

| Catalyst System | Solvent | O:N Ratio | Yield of O-benzylated product | Reference |

| Pd(cod)Cl2 / SPhos / K2CO3 / NaOTf | Toluene | 98:2 | 85% | nih.gov |

| XantPhosPdCl2 / K2CO3 | Toluene | >99:1 | Good | nih.gov |

Synthesis from Bio-Derived and Chiral Precursors

The use of naturally occurring chiral molecules as starting materials offers an elegant and efficient approach to the synthesis of enantiomerically pure compounds. Amino acids and carbohydrates, with their inherent chirality, are particularly valuable building blocks for the synthesis of complex molecules like this compound and its derivatives.

Derivatization from Amino Acids (e.g., Proline, Hydroxyproline) as Chiral Building Blocks

L-proline and its hydroxylated analog, trans-4-hydroxy-L-proline, are naturally occurring cyclic amino acids that serve as excellent chiral precursors for the synthesis of substituted pyrrolidines. nih.gov Their rigid pyrrolidine ring provides a stereochemically defined scaffold that can be chemically modified to introduce desired functionalities.

The synthesis of this compound derivatives from these amino acids typically involves a series of transformations. For instance, the carboxylic acid group of L-proline can be protected, followed by the introduction of the benzyl group onto the nitrogen atom. Subsequent decarboxylation would lead to the desired pyrrolidine core. While direct N-benzylation of proline is a common transformation, the synthesis of the N-benzyloxy analogue would require a different strategy, likely involving the synthesis of N-hydroxyproline as an intermediate followed by O-benzylation.

Trans-4-hydroxy-L-proline is a particularly versatile starting material as the hydroxyl group provides an additional site for chemical modification. nih.gov This allows for the synthesis of a wide range of substituted pyrrolidine derivatives with diverse biological activities. biorxiv.org

Carbohydrate-Derived Nitrones as Key Intermediates for Pyrrolidine Cores

Carbohydrates represent a rich source of chiral starting materials for organic synthesis. Their polyhydroxylated and stereochemically defined structures make them ideal precursors for the synthesis of complex heterocyclic compounds. One powerful strategy involves the conversion of carbohydrates into cyclic nitrones, which can then serve as key intermediates in the construction of the pyrrolidine core.

These carbohydrate-derived nitrones can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to generate isoxazolidine derivatives. These isoxazolidines can then be transformed through reductive N-O bond cleavage to yield highly functionalized pyrrolidines. This approach allows for the stereocontrolled synthesis of a wide variety of substituted pyrrolidines, which can be precursors to N-alkoxy derivatives like this compound. The choice of the starting carbohydrate and the reaction conditions for the cycloaddition allows for a high degree of control over the stereochemistry of the final pyrrolidine product.

Mechanistic Investigations and Reaction Pathways of 1 Benzyloxy Pyrrolidine Derivatives

Kinetic Studies of Formation and Transformation Reactions

Kinetic analysis is a powerful tool for elucidating reaction mechanisms. By measuring reaction rates under various conditions, it is possible to determine the reaction order, identify rate-limiting steps, and quantify the influence of different parameters on the reaction's speed and efficiency.

Several reaction parameters can significantly influence the kinetics of reactions involving 1-(benzyloxy)pyrrolidine derivatives. These include temperature, solvent, and the concentration of reactants and catalysts.

Temperature: Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier. Arrhenius plots, which graph the natural logarithm of the rate constant against the inverse of the temperature, can be used to determine the activation energy of the reaction, providing further insight into the energy profile of the rate-limiting step. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants, transition states, and intermediates. For reactions involving charged intermediates, such as iminium ions, polar solvents are often preferred as they can stabilize these species, potentially lowering the activation energy of the steps in which they are involved.

Concentration: The effect of reactant and catalyst concentration on the reaction rate is a key indicator of the reaction order and the roles these species play in the mechanism.

To illustrate how such data is typically presented, the following interactive table shows hypothetical kinetic data for a related pyrrolidine (B122466) formation reaction, demonstrating the effect of reactant concentration on the initial rate.

| Experiment | [Reactant A] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

This table presents illustrative data for a generic pyrrolidine formation to demonstrate kinetic principles.

Role of Steric and Electronic Effects in Determining Reactivity and Selectivity

The reactivity of this compound derivatives and the selectivity of their reactions are profoundly influenced by the steric and electronic properties of the substituents on both the pyrrolidine ring and the benzyloxy group.

Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of a reactant to the reaction center, slowing down the reaction. For example, a large substituent at the 2-position of the pyrrolidine ring could influence the stereochemical outcome of a reaction by directing an incoming reagent to the less hindered face of the molecule.

Electronic effects are related to the distribution of electron density in the molecule. Electron-donating groups can increase the nucleophilicity of the nitrogen atom in this compound, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups can decrease its nucleophilicity. These effects are transmitted through the molecule via inductive effects (through sigma bonds) and resonance effects (through pi systems). For instance, substituents on the phenyl ring of the benzyloxy group can modulate the stability of intermediates by either donating or withdrawing electron density. A computational study on the homolysis of N-alkoxyamines has shown that the bond dissociation energy of the C-ON bond is influenced by such electronic factors. nih.gov

In reactions where charged intermediates are formed, electronic effects play a crucial role in their stabilization. For example, an electron-donating group can stabilize a nearby positive charge, thereby lowering the energy of the transition state leading to that intermediate and accelerating the reaction. pharmacy180.com

Investigation of Iminium Ion Intermediates in Pyrrolidine-Forming Reactions

Iminium ions are key reactive intermediates in a wide variety of reactions that form or functionalize pyrrolidine rings. These species contain a positively charged, dicoordinate nitrogen atom double-bonded to a carbon atom (R₂C=N⁺R₂). Their high electrophilicity makes them susceptible to attack by nucleophiles.

In the context of this compound, an iminium ion could be formed, for example, by the loss of a benzyl (B1604629) alcohol moiety from a protonated or otherwise activated precursor. The formation of these intermediates is often a crucial step in reactions such as the Pictet-Spengler reaction or various cyclization cascades.

Computational studies have been employed to investigate the stability of pyrrolidine-derived iminium ions. nih.gov These studies indicate that the stability of iminium ions is influenced by factors such as conjugation and the nature of the substituents on the pyrrolidine ring. The formation and subsequent trapping of these iminium ions can be a powerful strategy for the synthesis of complex, highly functionalized pyrrolidine derivatives. beilstein-journals.orgresearchgate.net The presence of an iminium ion intermediate can be inferred from the types of products formed, and in some cases, these intermediates can be directly observed or trapped using spectroscopic techniques or by adding a suitable nucleophile to the reaction mixture.

The bioactivation of some pyrrolidine-containing compounds can proceed through the formation of endocyclic iminium ions, which can act as reactive intermediates. nih.gov Understanding the propensity of this compound derivatives to form such intermediates is important for predicting their reactivity and potential metabolic pathways.

Impact of Catalyst Protonation State on Reaction Mechanisms and Outcome

Catalysis, particularly acid catalysis, is frequently employed in reactions involving the formation and transformation of pyrrolidine derivatives. The protonation state of the catalyst can have a profound impact on the reaction mechanism and its outcome.

In many reactions, a Brønsted or Lewis acid is used to activate a substrate. For example, in reactions involving this compound, protonation of the nitrogen or oxygen atom can facilitate bond cleavage or enhance the electrophilicity of an adjacent carbon atom. The concentration of the acid and its pKa value will determine the extent of protonation of the substrate and the catalyst itself.

The protonation of a catalyst can alter its activity and selectivity. For instance, in some amine-catalyzed reactions, the active catalytic species is the protonated form of the amine. In the context of reactions involving this compound, if an acid catalyst is used to promote the formation of an iminium ion, the efficiency of this step will depend on the ability of the acid to protonate a precursor species.

Furthermore, acid can facilitate the debenzylation of N-benzyl protected amines. nih.gov Protonation of a nitrogen atom can polarize the N-benzyl bond, making it more susceptible to cleavage, for instance, via hydrogenolysis. The choice of acid and its concentration can therefore be critical in controlling the desired reaction pathway and preventing unwanted side reactions.

Applications As Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis

Precursors for Advanced Nitrogen-Containing Heterocyclic Scaffolds (e.g., Spirooxindoles, Pyrrolizidines)

The synthesis of intricate heterocyclic systems such as spirooxindoles and pyrrolizidines often relies on the formation of a pyrrolidine (B122466) ring through cycloaddition reactions. wikipedia.org Specifically, the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful method for constructing highly substituted spiropyrrolidinyl-oxindoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction typically involves the in-situ generation of the azomethine ylide from the condensation of an α-amino acid, such as proline or sarcosine, with a carbonyl compound like isatin. nih.govbeilstein-journals.orgnih.gov

While direct use of 1-(Benzyloxy)pyrrolidine in these specific multicomponent reactions is not extensively documented, N-alkoxyamines are known precursors to cyclic nitrones. Nitrones are versatile 1,3-dipoles themselves and feature prominently in strategies aimed at synthesizing complex alkaloids. For instance, carbohydrate-derived cyclic nitrones are employed in the synthesis of polyhydroxylated pyrrolidines, which are core structures of various natural products. nih.gov Furthermore, the synthesis of the pyrrolizidine (B1209537) alkaloid core, as seen in natural products like alexine, has been achieved using 1,3-dipolar cycloaddition of nitrones derived from chiral starting materials. researchgate.netnih.gov This suggests a potential, albeit less explored, pathway where this compound could be oxidized to its corresponding nitrone, thereby serving as a precursor for the synthesis of complex fused heterocyclic systems like pyrrolizidines.

Role in the Asymmetric Synthesis of Peptide Analogues and Substituted Amino Acids

In the field of peptide chemistry and the synthesis of non-natural amino acids, it is crucial to distinguish this compound from the widely used reagent, 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid (Cbz-proline). clearsynth.com Cbz-proline is a cornerstone of solid-phase and solution-phase peptide synthesis, where the benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the proline nitrogen. thieme-connect.de This carbamate (B1207046) functionality is stable under various coupling conditions and can be selectively removed, typically by hydrogenolysis. Its derivatives are instrumental in building peptide chains and synthesizing complex substituted amino acids. nih.gov

In contrast, the direct application of this compound, which contains an N-O-benzyl ether linkage, in the asymmetric synthesis of peptide analogues or substituted amino acids is not well-documented. The reactivity of the N-alkoxyamine functionality differs significantly from that of the N-carbamate in Cbz-proline, and its role as a chiral auxiliary or building block in this specific context remains an area for potential future investigation.

Utilization in the Preparation of Enantiomerically Pure Compounds

A significant application demonstrating the utility of the N-benzyloxy motif is in the synthesis of enantiomerically enriched pyrrolidines containing quaternary stereocenters. While not starting from this compound itself, a closely related N-benzyloxy imide, 1-(benzyloxy)piperidine-2,6-dione, serves as a key precursor in a powerful synthetic sequence. nih.gov

The process begins with an asymmetric allylic alkylation of the N-benzyloxy imide, which establishes a stereogenic quaternary center. This intermediate is then reduced to a chiral hydroxamic acid. The crucial step involves a thermal "Spino" ring contraction of the hydroxamic acid, which proceeds stereospecifically to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov The presence of the N-benzyloxy group is essential for this transformation. These resulting enantiomerically pure disubstituted pyrrolidines are valuable building blocks that can be further elaborated into more complex structures, such as indolizidine alkaloids. nih.gov This methodology highlights how the unique properties of the N-O-benzyl group can be harnessed to control stereochemistry and facilitate complex bond-forming and rearrangement sequences, ultimately providing access to enantiopure heterocyclic compounds. nih.govuff.br

| Hydroxamic Acid Precursor | Protecting Group Formed | Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 11b | Cbz | Toluene/Benzyl (B1604629) alcohol | 24 | 76 |

| 11b | Boc | Toluene/t-Butanol | 24 | 71 |

| 11d | Cbz | Toluene/Benzyl alcohol | 18 | 72 |

| 11e | Cbz | Toluene/Benzyl alcohol | 18 | 52 |

| 11f | Cbz | Toluene/Benzyl alcohol | 18 | 68 |

Development of Novel Organocatalysts Incorporating Pyrrolidine-Benzyloxy Structural Motifs

Asymmetric organocatalysis has become a major pillar of modern organic synthesis, with chiral pyrrolidine derivatives playing a central role. nih.govnih.govsci-hub.ru The catalytic power of these molecules, particularly in aminocatalysis, stems from the ability of the secondary nitrogen of the pyrrolidine ring to reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. mdpi.com This activation mode is fundamental to a wide range of enantioselective transformations.

Given this mechanistic requirement for a secondary amine, this compound, which is a tertiary N-alkoxyamine, is not suited to function as a standard aminocatalyst. The nitrogen atom lacks the necessary proton to participate in enamine/iminium ion catalysis. While the broader class of pyrrolidine-based organocatalysts is vast and continually expanding, the development and application of novel catalysts that specifically incorporate the this compound structural motif is not a widely reported strategy. researchgate.net Research in peptide-based asymmetric catalysts has explored various modifications to the pyrrolidine scaffold, but these typically focus on substitutions at other positions of the ring or on the nature of peptide chains attached to it, rather than the introduction of an N-O-benzyl group. nih.govmdpi.com

Integration into Complex Molecular Architectures for Diverse Chemical Research Purposes

The ultimate value of a synthetic building block lies in its ability to be incorporated into larger, more complex molecular frameworks. The N-benzyloxy functionality serves as a valuable synthetic handle for integrating the pyrrolidine core into such architectures. As detailed previously, the synthesis of enantiomerically pure 2,2-disubstituted pyrrolidines is a prime example of this principle. nih.gov The resulting highly functionalized and stereochemically rich pyrrolidines are not end products but versatile intermediates for further chemical exploration.

These scaffolds are considered "lead-like," possessing desirable physical properties for drug discovery programs. usc.edu.au The ability to generate these complex cores allows for their integration into synthetic routes targeting natural products or for the creation of diverse compound libraries for biological screening. researchgate.netnih.gov For instance, the synthesis of pyrrolidine analogues of complex natural products like Pochonicine involves the use of multiple benzyloxy groups as protecting agents on the carbon skeleton, demonstrating the compatibility of this group with multistep synthetic sequences aimed at creating intricate molecular architectures. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of 1-(Benzyloxy)pyrrolidine. By measuring the mass with high precision (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the molecular formula is C₁₁H₁₅NO. HRMS would be used to verify the experimentally measured exact mass against the calculated theoretical mass.

A primary fragmentation pathway expected in the mass spectrum would involve the cleavage of the N-O bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) or tropylium ion at m/z 91, which would likely be a prominent peak.

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Calculated Exact Mass ([M+H]⁺) | 178.12264 |

X-ray Crystallographic Analysis for Definitive Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its covalent structure, including precise bond lengths and angles. As the molecule itself is achiral, it would crystallize in a centrosymmetric or non-chiral space group. If a chiral derivative were synthesized, X-ray crystallography could be used to determine its absolute configuration, providing an unambiguous assignment of its stereochemistry. To date, no public crystal structure data for this compound has been reported.

Chiroptical Methods (e.g., Optical Rotation) for Enantiomeric Purity Assessment

Chiroptical methods are techniques that probe the interaction of chiral molecules with polarized light. These methods include polarimetry (measuring optical rotation), optical rotatory dispersion (ORD), and circular dichroism (CD).

These techniques are exclusively used for the analysis of chiral compounds. Since this compound is an achiral molecule, it is optically inactive and would not rotate the plane of plane-polarized light. Therefore, its specific rotation would be zero, and it would not exhibit a CD spectrum. Chiroptical methods would only become relevant for the analysis of chiral derivatives of this compound. In such cases, the specific rotation measured by a polarimeter would be a key parameter for assessing the enantiomeric purity of a sample.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Supercritical Fluid Chromatography)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for the separation and purity assessment of various chemical compounds, offering distinct advantages over traditional methods like High-Performance Liquid Chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase component leads to faster separations, reduced organic solvent consumption, and unique selectivity, making it particularly valuable in pharmaceutical and chemical analysis.

While specific research focusing exclusively on the SFC analysis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. Research on pyrrolidone derivatives, for instance, provides a strong foundation for developing and understanding the chromatographic behavior of N-alkoxypyrrolidines under SFC conditions.

Research Findings from Analogous Compounds

A notable study on the chiral separation of pyrrolidone derivatives using SFC investigated the performance of various chlorinated chiral stationary phases (CSPs). nih.gov One of the compounds analyzed, 5-(benzyloxy)pyrrolidin-2-one, shares a significant structural resemblance to this compound. The primary difference lies in the presence of a carbonyl group at the 2-position of the pyrrolidine (B122466) ring in the studied analogue. The findings from this research offer a relevant proxy for the potential chromatographic behavior of this compound.

The study explored the impact of different stationary phases, co-solvents, and flow rates on the separation of these derivatives. It was observed that polysaccharide-based CSPs are highly effective in achieving chiral separations in SFC. nih.gov Methanol was identified as a highly effective co-solvent for achieving good resolution and reasonable analysis times. nih.gov

Influence of Chromatographic Parameters

The separation efficiency and resolution in SFC are highly dependent on several key parameters:

Stationary Phase: The choice of the chiral stationary phase is critical for enantiomeric separation. In the study of pyrrolidone derivatives, chlorinated cellulose-based columns demonstrated significant resolving power. nih.gov

Co-solvent: The type and percentage of the organic modifier (co-solvent) mixed with the supercritical CO2 significantly influence analyte retention and selectivity. For the separation of the analogous pyrrolidone derivatives, methanol proved to be a superior co-solvent compared to acetonitrile, isopropanol, and ethanol. nih.gov

Flow Rate: Optimizing the flow rate is crucial for balancing analysis time and separation efficiency. A flow rate of 2 mL/min was found to be optimal in the referenced study. nih.gov

Backpressure and Temperature: These parameters affect the density and solvating power of the supercritical fluid, thereby influencing the chromatography. The study on pyrrolidone derivatives was conducted at a backpressure of 150 bar and a temperature of 40°C. nih.gov

The data gathered from the analysis of 5-(benzyloxy)pyrrolidin-2-one provides a valuable starting point for the method development for this compound. The structural similarity suggests that similar chromatographic conditions would likely be effective for its separation and purity assessment.

Below are interactive data tables summarizing the chromatographic parameters for the separation of the analogous compound, 5-(benzyloxy)pyrrolidin-2-one, on a Lux Cellulose-2 stationary phase.

Table 1: Effect of Flow Rate on Chromatographic Parameters of 5-(benzyloxy)pyrrolidin-2-one on Lux Cellulose-2 (5 µm) with 10% Methanol

| Flow Rate (mL/min) | tR1 (min) | tR2 (min) | k1 | k2 | α | Rs |

| 2 | 5.83 | 6.84 | 4.83 | 5.84 | 1.21 | 2.50 |

| 3 | 4.05 | 4.74 | 4.93 | 5.86 | 1.19 | 2.41 |

| 4 | 3.16 | 3.66 | 5.01 | 5.98 | 1.19 | 2.15 |

Data sourced from a study on pyrrolidone derivatives. nih.gov

Table 2: Effect of Co-solvent Percentage (Methanol) on Chromatographic Parameters of 5-(benzyloxy)pyrrolidin-2-one on Lux Cellulose-2 (5 µm) at 2 mL/min

| Methanol (%) | tR1 (min) | tR2 (min) | k1 | k2 | α | Rs |

| 7.5 | 8.84 | 10.61 | 7.84 | 9.61 | 1.23 | 2.91 |

| 10.0 | 5.83 | 6.84 | 4.83 | 5.84 | 1.21 | 2.50 |

| 12.5 | 4.31 | 5.01 | 3.31 | 3.91 | 1.18 | 2.21 |

| 15.0 | 3.42 | 3.90 | 2.42 | 2.90 | 1.20 | 1.95 |

Data sourced from a study on pyrrolidone derivatives. nih.gov

These tables illustrate the predictable trends in SFC, where increasing the flow rate reduces retention times and increasing the co-solvent percentage also leads to faster elution. The resolution (Rs) is a key indicator of the separation quality, and these data suggest that optimal separation for this class of compounds can be achieved by carefully tuning these parameters. The successful application of SFC for the detailed analysis of a close structural analogue strongly supports its utility for the separation and purity assessment of this compound.

Computational and Theoretical Chemistry Studies of 1 Benzyloxy Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. nih.govjmchemsci.com

For 1-(benzyloxy)pyrrolidine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate the distribution of electron density and identify reactive sites. nih.gov The analysis of Frontier Molecular Orbitals (FMOs) reveals that the HOMO is often localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen of the benzyloxy group, while the LUMO is typically distributed over the aromatic ring. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species. bohrium.com

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures molecular polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: These values are illustrative and depend on the specific computational method and basis set used.

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This involves locating and characterizing the geometries of reactants, products, and, most importantly, transition states. mdpi.com By calculating the energies of these species, chemists can determine key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), activation energies (Ea), and reaction rates. researchgate.net

For instance, in studying the N-dealkylation or oxidation reactions that this compound might undergo, DFT calculations can identify the transition state structures and their associated energy barriers. researchgate.net This analysis helps in understanding the reaction mechanism, predicting the feasibility of a reaction pathway, and identifying potential intermediates. mdpi.com

| Reaction Parameter | Calculated Value (kcal/mol) | Implication |

| Reactant Energy | -550.0 | Baseline energy of the starting material |

| Transition State Energy | -525.0 | Energy barrier for the reaction to occur |

| Product Energy | -560.0 | Final energy of the resulting products |

| Activation Energy (Ea) | 25.0 | Kinetic barrier; influences reaction rate |

| Reaction Enthalpy (ΔH) | -10.0 | Thermodynamic driving force (exothermic) |

Note: The data presented is hypothetical and serves to illustrate the application of DFT in analyzing reaction energetics.

Molecular Modeling: Docking and Dynamics Simulations

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are vital for exploring how molecules like this compound might interact with biological targets such as enzymes or receptors. These methods are fundamental in fields like drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on factors like intermolecular forces. For pyrrolidine derivatives, docking studies have been used to understand their interactions with various enzymes, identifying key residues involved in binding. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the molecular interactions. This allows for the refinement of the binding pose and the calculation of binding free energies, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), which gives a more accurate estimation of binding affinity. nih.gov

Analysis of the MD trajectory can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein. researchgate.net

| Interaction Type | Interacting Residue (Example) | Distance (Å) | Stability over Simulation |

| Hydrogen Bond | TYR 122 | 2.9 | High |

| Hydrophobic (π-π) | PHE 258 | 3.8 | High |

| Hydrophobic (Alkyl) | LEU 89 | 4.1 | Moderate |

| van der Waals | ALA 150 | 3.5 | High |

Note: This table presents a hypothetical analysis of molecular interactions for illustrative purposes.

Computational Design and Retrosynthesis Analysis

| Disconnection Strategy | Precursor 1 | Precursor 2 | Reaction Type |

| N-O Bond Cleavage | Pyrrolidine | Benzyloxyamine | N-Alkoxylation |

| C-N Bond Cleavage | 1,4-Dihalobutane | Benzyloxyamine | Cyclization |

| Benzyl (B1604629) C-O Bond Cleavage | 1-(Hydroxy)pyrrolidine | Benzyl bromide | Williamson Ether Synthesis |

Note: The routes shown are plausible synthetic pathways predicted by retrosynthesis software.

Conformational Analysis and Stability Studies of Pyrrolidine-Benzyloxy Moieties

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net The substituent on the nitrogen atom significantly influences the preferred conformation and the energy barrier between different conformers.

Computational methods, particularly DFT and other quantum chemical calculations, are used to perform conformational analysis. By rotating key rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. researchgate.net This map reveals the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. For this compound, key considerations include the puckering of the pyrrolidine ring and the orientation of the benzyloxy group relative to the ring.

| Conformer | Pyrrolidine Pucker | N-O-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | C2-endo (Twist) | 175 (anti-periplanar) | 0.00 |

| 2 | C3-exo (Envelope) | 178 (anti-periplanar) | 0.85 |

| 3 | C2-endo (Twist) | 65 (gauche) | 2.10 |

| 4 | C3-exo (Envelope) | -70 (gauche) | 2.95 |

Note: The data represents a theoretical conformational analysis. The specific values can vary with the level of theory used.

Investigating Steric Hindrance and Conformational Rigidity through Computational Methods

Computational chemistry provides a powerful lens for examining the three-dimensional structure and dynamic behavior of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model the molecule's conformational landscape, identifying stable structures and the energy barriers that separate them. This information is crucial for understanding the steric hindrance and conformational rigidity of the system, which in turn influence its reactivity and interactions.

The conformational flexibility of this compound is primarily associated with two key structural features: the puckering of the pyrrolidine ring and the rotation around the N-O-CH₂ single bonds.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar. To alleviate bond angle strain, it adopts puckered conformations. The two most common forms are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) conformations. In the envelope conformation, four of the ring atoms are roughly coplanar, while the fifth is out of plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For an N-substituted pyrrolidine, the substituent's size and electronic properties can influence the preferred pucker of the ring. Computational studies on various N-substituted pyrrolidines have shown that the energy difference between these puckered forms is often small, allowing for rapid interconversion at room temperature through a process known as pseudorotation. The benzyloxy group in this compound, with its considerable steric bulk, would be expected to influence the equilibrium between different puckered states of the pyrrolidine ring.

Rotational Barriers and Conformational Rigidity

The presence of the benzyloxy group introduces additional degrees of conformational freedom, primarily concerning rotation around the N-O and O-CH₂ bonds. The rotation around the N-O bond, in particular, is subject to steric hindrance between the benzyl group and the pyrrolidine ring. Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the most stable rotational isomers (rotamers) and the energy barriers for their interconversion.

A higher rotational barrier would indicate greater conformational rigidity. In the case of this compound, steric clashes between the bulky benzyl group and the hydrogen atoms on the C2 and C5 positions of the pyrrolidine ring would likely lead to a significant rotational barrier around the N-O bond. This would restrict the orientation of the benzyloxy group relative to the pyrrolidine ring, favoring specific conformations.

Due to the absence of specific computational data for this compound in the searched literature, data tables with detailed research findings on its steric hindrance and conformational rigidity cannot be provided at this time.

Future Perspectives and Emerging Research Challenges

Exploration of Novel Reactivity Patterns and Unexpected Chemical Transformations

While the fundamental reactivity of the pyrrolidine (B122466) ring is well-understood, the exploration of novel reaction pathways remains a vibrant area of research. For 1-(benzyloxy)pyrrolidine and its derivatives, scientists are investigating new chemical transformations that can lead to unique molecular architectures. A classical and extensively studied method for preparing five-membered heterocycles is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, which offers control over regio- and stereoselectivity. nih.govrsc.org Future work will likely focus on discovering unexpected reactivity under various catalytic conditions, potentially leading to the formation of complex polycyclic systems. Understanding how the electronic properties of the benzyloxy group influence the reactivity of the pyrrolidine nitrogen and adjacent carbons will be crucial for designing innovative synthetic strategies.

Advancements in Precise Stereochemical Control for Complex Derivatives

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. researchgate.netnih.gov Therefore, achieving precise control over the three-dimensional arrangement of atoms is a critical challenge. The non-planar nature of the pyrrolidine ring allows it to explore pharmacophore space efficiently, making stereochemical control paramount. nih.govresearchgate.net A significant focus of future research is the advancement of stereoselective synthesis methods. mdpi.comnih.gov Techniques such as catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides are being refined to provide access to a diverse range of stereoisomers from the same starting materials. rsc.org The development of novel chiral catalysts and a deeper understanding of stereoelectronic effects will be essential for the synthesis of enantiomerically pure, complex derivatives of this compound. nih.govbeilstein-journals.org

Enhanced Integration of Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netwiley.com For pyrrolidine-benzyloxy compounds, the enhanced integration of computational methods offers a powerful approach to accelerate research and development. patsnap.comwiley-vch.de Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the biological activities and physicochemical properties of novel derivatives. patsnap.comscispace.com These in silico methods enable the rational design of molecules with desired characteristics, minimizing the need for extensive trial-and-error synthesis and screening. researchgate.netpatsnap.com By modeling the interaction of this compound analogs with biological targets, researchers can identify promising candidates for further investigation, streamlining the discovery process. scispace.com

Scalability of Synthesis for Research and Specialized Industrial Applications

The transition of a synthetic route from a laboratory setting to a larger, industrial scale presents significant challenges. For this compound and its derivatives to be viable for widespread research or specialized applications, their synthesis must be scalable. nih.govnih.gov Future research will focus on developing robust and reproducible synthetic protocols that can be implemented on a multigram scale. nih.govnih.gov This involves optimizing reaction conditions, identifying cost-effective starting materials, and ensuring the safety of the process. The development of continuous flow protocols is one promising approach, offering rapid, cost-efficient, and scalable access to chiral α-substituted pyrrolidines. rsc.org Overcoming scalability hurdles is essential to make these valuable chemical building blocks readily available to the broader scientific community for further innovation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Benzyloxy)pyrrolidine in a laboratory setting?

- Methodological Answer : A modified Buchwald-Hartwig amination protocol can be adapted. For example, dissolve 2-fluorobenzaldehyde in DMF, add a pyrrolidine derivative and potassium carbonate, and heat at 150°C under inert conditions. Monitor reaction progress via TLC, followed by extraction with ethyl acetate and purification via column chromatography. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can aqueous solubility data for this compound be predicted or experimentally determined?

- Methodological Answer : Solubility can be estimated using group contribution methods or via experimental measurement in buffered solutions at varying pH levels. Reference solubility data for structurally similar compounds (e.g., 1-[(Benzoyloxy)acetyl]pyrrolidine) from compendia like the Handbook of Aqueous Solubility Data provides a baseline for thermodynamic modeling .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by drying over MgSO₄ is effective for initial isolation. For higher purity, use flash chromatography with a gradient elution system (hexane/ethyl acetate). Confirm purity via NMR or HPLC .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) can enforce stereocontrol. For example, (S)- or (R)-proline-derived catalysts may bias the formation of specific stereoisomers. X-ray crystallography (as in Acta Crystallographica reports) is critical for confirming absolute configuration .

Q. What computational strategies are effective for modeling the reaction mechanism of benzyloxy group introduction in pyrrolidine systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and energy barriers for benzyloxy substitution. Compare computed NMR shifts with experimental data to validate mechanistic pathways .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound analogs?

- Methodological Answer : Systematic reproducibility studies are essential. Variables such as solvent purity, catalyst loading, and temperature gradients must be tightly controlled. Cross-reference protocols from independent sources (e.g., vs. ) to identify critical parameters .

Q. What analytical techniques are suitable for characterizing air-sensitive this compound intermediates?

- Methodological Answer : Use Schlenk-line techniques for handling under inert atmospheres. Low-temperature NMR (e.g., in CDCl₃ at –40°C) minimizes decomposition. High-resolution mass spectrometry (HRMS) or IR spectroscopy can confirm molecular identity without exposing samples to air .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.